molecular formula C13H14N2O5 B2453008 5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid CAS No. 866137-37-3

5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid

Cat. No. B2453008
CAS RN: 866137-37-3
M. Wt: 278.264
InChI Key: WVBJGCWZDADHCW-UHFFFAOYSA-N
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Description

“5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid” is a complex organic compound . It is also known as Pentanoic acid, 5-[(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)amino]-5-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic .


Synthesis Analysis

The synthesis of this compound could involve the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pentanoic acid group, a 3,4-dihydro-2H-1,4-benzoxazin-6-yl group, and an amino group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups means it can participate in a variety of chemical reactions .

Scientific Research Applications

Plant Defense Mechanisms

This compound plays a crucial role in plant defense against pests and pathogens. It is involved in the production of hydroxamic acids from hydroxamic acid glucosides. These hydroxamic acids act as natural pesticides, protecting young plant parts. The enzyme responsible for catalyzing the conversion of the glucoside form to the active hydroxamic acid is 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase . This defense mechanism is highly correlated with plant growth.

Antihypertensive Properties

Research has explored derivatives of this compound as potential antihypertensive agents. Specifically, 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives were synthesized and tested for their activity as K ATP channel openers. These compounds exhibited promising effects, warranting further investigation .

Cyclooxygenase (COX) Inhibition

The compound’s structural features suggest potential interactions with cyclooxygenase enzymes (COX-1 and COX-2). Although specific studies on its COX inhibitory activity are scarce, it may be worth exploring its effects on inflammation and pain pathways .

Enzymatic Activity

The enzyme 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase (EC 3.2.1.182) is responsible for hydrolyzing the glucoside form of this compound. It converts it into the active form, which contributes to plant defense . The enzyme exhibits a higher affinity for DIMBOA glucoside than DIBOA glucoside .

Chemical Structure

The compound’s chemical structure is represented as 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl hexopyranoside (C~15~H~19~NO~10~) . Understanding its structure aids in predicting its interactions and potential applications.

Mechanism of Action

Target of Action

Similar compounds such as 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazin-2-yl glucoside have been shown to interact with beta-glucosidases . These enzymes play a crucial role in the hydrolysis of glucosidic bonds in complex sugars.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with beta-glucosidases . This interaction could potentially lead to the hydrolysis of glucosidic bonds, resulting in the release of glucose and aglycone.

Biochemical Pathways

Given its potential interaction with beta-glucosidases , it could be involved in the metabolism of complex sugars. This could potentially affect downstream processes such as energy production and cellular signaling.

Result of Action

If it does interact with beta-glucosidases , it could potentially influence glucose metabolism and related cellular processes.

properties

IUPAC Name

5-oxo-5-[(3-oxo-4H-1,4-benzoxazin-6-yl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-11(2-1-3-13(18)19)14-8-4-5-10-9(6-8)15-12(17)7-20-10/h4-6H,1-3,7H2,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBJGCWZDADHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid

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